molecular formula C15H18BrN3O2S B2842693 2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide CAS No. 1488416-35-8

2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide

Cat. No.: B2842693
CAS No.: 1488416-35-8
M. Wt: 384.29
InChI Key: LXYXYEOUCGDYJL-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide is a sulfonamide derivative featuring a brominated aryl group, a pyrazole core, and an ethene-sulfonamide linkage. Its structure includes a 2-bromophenyl substituent at the ethene moiety and a 2-methylpropyl (isobutyl) group at the pyrazole ring. This compound shares structural motifs with bioactive molecules, particularly those targeting enzymatic pathways or receptor interactions.

Properties

IUPAC Name

2-(2-bromophenyl)-N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-11(2)9-13-10-15(18-17-13)19-22(20,21)8-7-12-5-3-4-6-14(12)16/h3-8,10-11H,9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYXYEOUCGDYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)NS(=O)(=O)C=CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide, with the CAS number 1488416-35-8, is a compound of interest due to its potential biological activities. This article reviews the structure, synthesis, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H18BrN3O2SC_{15}H_{18}BrN_{3}O_{2}S with a molecular weight of 384.3 g/mol. The structure consists of a bromophenyl group attached to a pyrazole ring, linked via an ethene sulfonamide moiety. This structural arrangement is crucial for its biological activity.

PropertyValue
CAS Number1488416-35-8
Molecular FormulaC₁₅H₁₈BrN₃O₂S
Molecular Weight384.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and functional group modifications. Precise methods have not been extensively documented in the literature; however, similar compounds have been synthesized using techniques such as nucleophilic substitution and coupling reactions.

Anticancer Properties

Studies on related pyrazole derivatives suggest potential anticancer activity. Pyrazole compounds are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cell lines remains to be fully elucidated but warrants further investigation.

The proposed mechanism for compounds in this class often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell growth. For example, sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. Similar mechanisms might be applicable to the target compound.

Case Studies

While direct case studies on this compound are scarce, related compounds have been documented:

  • Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for similar efficacy in our compound.
  • Anticancer Activity : Research on pyrazole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that further exploration of this compound could yield significant findings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three related molecules from the literature:

Property Target Compound Compound 5 Compound 7 Compound 4
Core Structure Ethene-sulfonamide + pyrazole Pyrazole-propanamide + sulfonamide Pyrazole-propanamide + sulfonamide Hydrazinecarboxamide + imidazole
Key Substituents 2-Bromophenyl, 3-(2-methylpropyl)pyrazole 3,4-Dichlorophenyl, 4-fluorophenyl, methylthioethyl 3,4-Dichlorophenyl, 4-methoxyphenyl, methylthioethyl 1,3-Benzodioxol-5-yl, 2-chlorophenyl, imidazole
Functional Groups Sulfonamide, bromoarene, isobutyl Sulfonamide, dichloroarene, fluorophenyl, methylthioethyl Sulfonamide, dichloroarene, methoxyphenyl, methylthioethyl Hydrazinecarboxamide, benzodioxole, imine (E-configuration)
Synthetic Yield Not reported 60% 64% Not explicitly stated
Physical State Not reported White crystalline solid Yellow thick gum Crystalline solid (X-ray confirmed)
Melting Point Not reported 126–127 °C Not reported Not reported
Optical Activity Not reported [α]²⁰_D specific rotation [α]²⁰_D specific rotation Not applicable

Structural Differences and Implications

  • Aryl Substituents : The target compound’s 2-bromophenyl group differs from the dichlorophenyl (Compound 5/7) or benzodioxolyl (Compound 4) groups. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine or oxygen-containing analogs .
  • Pyrazole Modifications: The 2-methylpropyl group on the pyrazole ring contrasts with methylthioethyl chains in Compounds 5/5.
  • Backbone Variation : The ethene-sulfonamide linkage in the target compound differs from the propanamide (Compounds 5/7) or hydrazinecarboxamide (Compound 4) backbones. This may influence electronic properties and metabolic stability .

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